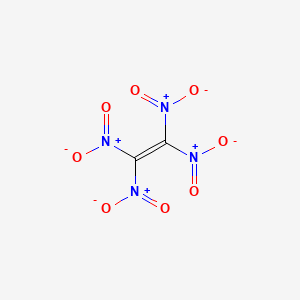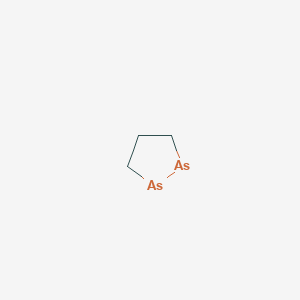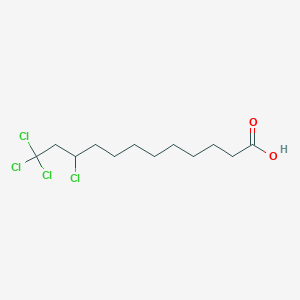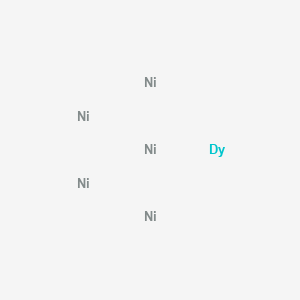
Dysprosium--nickel (1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium–nickel (1/5) is an intermetallic compound composed of one part dysprosium and five parts nickel. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while nickel is a transition metal known for its corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique magnetic and catalytic properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dysprosium–nickel (1/5) can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing dysprosium and nickel powders in the desired stoichiometric ratio and heating the mixture at high temperatures (typically around 800-1000°C) in an inert atmosphere to prevent oxidation.
Electrochemical Co-Reduction: Dysprosium and nickel ions can be co-reduced in a molten salt medium, such as KCl-NaCl-CsCl eutectic, at elevated temperatures (around 823 K) using cyclic voltammetry and open circuit chronopotentiometry.
Industrial Production Methods
Industrial production of dysprosium–nickel (1/5) typically involves high-temperature vacuum induction melting, where dysprosium and nickel are melted together in a vacuum furnace to form the intermetallic compound. This method ensures high purity and homogeneity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dysprosium–nickel (1/5) undergoes various chemical reactions, including:
Oxidation: Dysprosium in the compound can react with oxygen to form dysprosium oxide (Dy₂O₃).
Reduction: Nickel in the compound can be reduced from its higher oxidation states to its metallic form.
Substitution: Dysprosium can be substituted by other rare earth elements in the compound, altering its properties.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen gas or electrochemical methods.
Substitution: Requires the presence of other rare earth elements and can be facilitated by high-temperature solid-state reactions.
Major Products
Oxidation: Formation of dysprosium oxide (Dy₂O₃) and nickel oxide (NiO).
Reduction: Metallic nickel and dysprosium.
Substitution: Formation of new intermetallic compounds with altered properties.
Applications De Recherche Scientifique
Dysprosium–nickel (1/5) has a wide range of scientific research applications, including:
Magnetic Materials: Due to its high magnetic susceptibility, it is used in the development of permanent magnets and magnetic refrigeration systems.
Catalysis: The compound’s catalytic properties make it useful in hydrogenation reactions and other catalytic processes.
Nuclear Reactors: Dysprosium’s high thermal neutron absorption cross-section makes the compound valuable in control rods for nuclear reactors.
Electronics: Used in the production of electronic components, such as sensors and actuators, due to its unique electrical properties.
Mécanisme D'action
The mechanism by which dysprosium–nickel (1/5) exerts its effects is primarily through its magnetic and catalytic properties. Dysprosium’s high magnetic susceptibility enhances the compound’s magnetic properties, making it effective in applications requiring strong magnetic fields. Nickel’s catalytic properties facilitate various chemical reactions, making the compound useful in industrial catalysis. The combination of these properties results in a compound with unique functionalities that can be tailored for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dysprosium–iron (1/5): Similar magnetic properties but different catalytic behavior due to the presence of iron.
Dysprosium–cobalt (1/5): Comparable magnetic properties but different oxidation and reduction behavior.
Nickel–lanthanum (1/5): Similar catalytic properties but different magnetic behavior due to the presence of lanthanum.
Uniqueness
Dysprosium–nickel (1/5) is unique due to the combination of dysprosium’s high magnetic susceptibility and nickel’s catalytic properties. This combination results in a compound with enhanced magnetic and catalytic functionalities, making it valuable in a wide range of applications, from magnetic materials to industrial catalysis.
Propriétés
Numéro CAS |
12159-32-9 |
|---|---|
Formule moléculaire |
DyNi5 |
Poids moléculaire |
455.97 g/mol |
Nom IUPAC |
dysprosium;nickel |
InChI |
InChI=1S/Dy.5Ni |
Clé InChI |
GEYTUDCWKWOJOR-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[Ni].[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



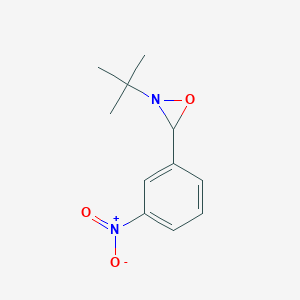

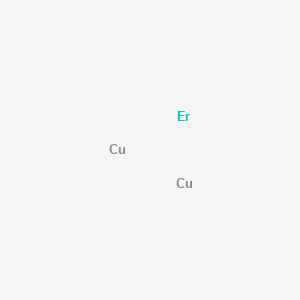

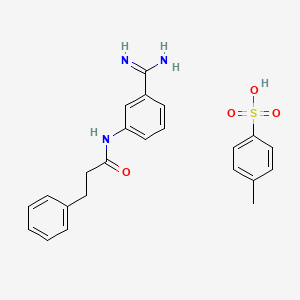
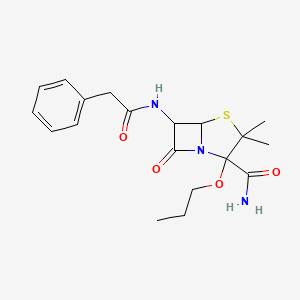

![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
